![molecular formula C15H14N4O2S B2445861 7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione CAS No. 797775-53-2](/img/structure/B2445861.png)
7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
The compound “7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound . Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine structure, with additional groups attached at the 7, 3, and 8 positions. The exact structure would depend on the specific locations and orientations of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the additional groups attached to the purine ring. The allyl, methyl, and phenylsulfanyl groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the purine structure and the additional groups. Properties such as solubility, melting point, and reactivity could vary widely depending on these groups .Scientific Research Applications
Synthesis and Protective Groups
- A study by Khaliullin and Shabalina (2020) explored the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are structurally related to 7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione. They found that thietanyl protecting groups are crucial for the synthesis of such compounds, highlighting the importance of protecting groups in purine synthesis (Khaliullin & Shabalina, 2020).
Photochemistry Synthesis
- Han et al. (2008) investigated the use of photochemistry for synthesizing novel derivatives of pentoxifylline, which includes structures similar to 7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione. This study demonstrates the potential of photochemical methods in creating diverse purine derivatives, expanding the toolbox for purine synthesis (Han, Bonnet, & Van Der Westhuizen, 2008).
Structural and Vibrational Analysis
- Gobre et al. (2010) analyzed the structure and vibrational characteristics of xanthine and its methyl derivatives, which are related to 7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione. Their findings provide insights into the electronic and structural properties of these compounds, which are essential for understanding their chemical behavior and potential applications (Gobre, Pinjari, & Gejji, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-8-phenylsulfanyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-9-19-11-12(18(2)14(21)17-13(11)20)16-15(19)22-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEGXNJAMFBIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=CC=CC=C3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-phenylsulfanyl-7-prop-2-enylpurine-2,6-dione |
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